19-Norpregn-6-en-20-yne-5,17-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)13-9-16-14-8-12-19(21)10-5-4-6-17(19)15(14)7-11-18(16,20)2/h1,8,12,14-17,21-22H,4-7,9-11,13H2,2H3/t14-,15+,16+,17-,18+,19+,20?/m1/s1 |
InChI Key |
DCMJPLBXNMYNOQ-FBYNKPCYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCCC[C@@]4(C=C[C@H]3[C@@H]1CCC2(C#C)O)O |
Canonical SMILES |
CC12CCC3C4CCCCC4(C=CC3C1CCC2(C#C)O)O |
Synonyms |
17 alpha-ethinyl-6-estrene-5 alpha,7 beta-diol Org OI-65 Org-O1 65 |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 19 Norpregn 6 En 20 Yne 5,17 Diol
Structure and Chemical Identity
The chemical structure of 19-Norpregn-6-en-20-yne-5,17-diol is defined by the 19-norpregnane backbone, with key functional groups that determine its chemical properties. These include a double bond between carbons 6 and 7 (6-en), an ethynyl (B1212043) group (-C≡CH) at carbon 20, and hydroxyl groups (-OH) at positions 5 and 17.
| Identifier | Value |
| IUPAC Name | (5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol |
| CAS Number | 38631-94-6 |
| Molecular Formula | C₂₀H₂₈O₂ |
| PubChem CID | 21125709 |
| Synonyms | (5alpha,17alpha)-19-Norpregn-6-en-20-yne-5,17-diol, Org OI-65 |
Data sourced from PubChem and other chemical databases. nih.govchem960.comchem960.comchem960.com
Synthesis and Chemical Properties
Specific, documented synthetic routes for this compound are not widely published. However, the synthesis of structurally similar compounds, such as nomegestrol (B1679828) (a 19-norprogesterone (B1209251) derivative with a double bond at the C6 position), provides insights into potential synthetic strategies. acs.orggoogle.com The introduction of a double bond at the C6 position in the 19-norpregnane skeleton is a key synthetic step.
The chemical properties of this compound are dictated by its functional groups. The hydroxyl groups at C5 and C17 can act as hydrogen bond donors and acceptors, influencing the molecule's solubility and interactions with biological targets. The ethynyl group at C20 is a common feature in many synthetic progestins and is known to enhance progestational activity. The double bond at C6-C7 introduces conformational rigidity to the A-ring of the steroid.
Advanced Synthetic Methodologies for 19 Norpregn 6 En 20 Yne 5,17 Diol and Its Analogs
Total and Partial Synthesis Strategies
The construction of the 19-norpregnane skeleton can be achieved through both total synthesis, building the molecule from simpler precursors, and partial synthesis, modifying existing steroid skeletons.
Synthetic Routes from Estrane (B1239764) Derivatives
Estrane derivatives, which possess an aromatic A-ring, are common starting materials for the synthesis of 19-norsteroids. A key transformation in this approach is the reduction of the aromatic ring.
A foundational strategy involves the use of estrone (B1671321) methyl ether. The Birch reduction of this compound leads to a dihydro-enol-ether intermediate, which is then converted into the 19-nor A/B ring system featuring a cyclohexenone structure characteristic of many sex hormones. researchgate.net This method was instrumental in the development of 19-norsteroid hormones. researchgate.net
A convenient synthesis for human metabolites of norethindrone (B1679910), specifically 5β,17α-19-norpregn-20-yne-3β,17-diol and 5β,17α-19-norpregn-20-yne-3α,17-diol, has been developed starting from estr-4-ene-3,17-dione. nih.govcapes.gov.br This multi-gram scale synthesis provides access to these important metabolic products for further study. nih.govcapes.gov.br
The following table summarizes a synthetic route from an estrane derivative:
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| Estrone methyl ether | Birch Reduction | 19-nor A-B ring-structure with a cyclohexenone | researchgate.net |
| Estr-4-ene-3,17-dione | Multi-step synthesis | 5β,17α-19-norpregn-20-yne-3β,17-diol and 5β,17α-19-norpregn-20-yne-3α,17-diol | nih.govcapes.gov.br |
Approaches Utilizing Androstane (B1237026) Precursors
Androstane derivatives can also serve as precursors for 19-norpregnanes. A notable example is the synthesis of 19-Norethisterone from 19-Norandrostene-3,17-dione. A single-pot process has been developed where 19-Norandrostenedione is treated with a base and an organic gas/solution, followed by an acid, to yield 19-Norethisterone. google.com This is subsequently purified by refluxing and washing with an organic solvent. google.com
The key steps in this process are outlined below:
| Step | Description | Reference |
|---|---|---|
| 1 | Contacting 19-Norandostene-3,17-dione with a base, an organic gas/solution, and an acid in a single pot. | google.com |
| 2 | Purification of the resulting 19-Norethisterone by refluxing and washing with an organic solvent. | google.com |
Development of Regioselective and Stereoselective Syntheses
Achieving specific regio- and stereochemistry is paramount in steroid synthesis. For 19-norsteroids, several methods have been developed to control these aspects.
Photosensitized oxygenation of 19-norsteroids that have a double bond at the 5-6 position has been shown to be highly stereoselective. Following the reduction of the hydroperoxide intermediates, the major products are 5α-hydroxy 6-enes. researchgate.net In the synthesis of 14α-methyl-19-norsteroids, stereoselective epoxidations have been achieved using a Mo(CO)6/t-BuOOH system. researchgate.net
In the synthesis of 19-nor-vitamin D analogs, a regio- and stereoselective hydroboration reaction of an olefin with the bulky reagent 9-BBN afforded the 1α-hydroxy-3,5-cyclovitamin D derivatives exclusively. mdpi.com
Key Chemical Transformations and Reaction Mechanisms
Several key chemical reactions are repeatedly employed in the synthesis of 19-norpregnanes and their analogs. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes.
Photosensitized Oxidation in Norsteroid Synthesis
Photosensitized oxidation is a valuable tool in steroid chemistry. When applied to 19-norsteroids with a 5-6 double bond, this reaction proceeds with high stereoselectivity. researchgate.net The reaction, when carried out in pyridine (B92270) with hematoporphyrin (B191378) as a sensitizer, followed by reduction of the intermediate hydroperoxides, yields 5α-hydroxy derivatives. sci-hub.se The mechanism for this 5α-hydroxylation is proposed to be an "ene" reaction. sci-hub.se
These reactions are classified as Type I or Type II photosensitized oxidations, both of which are oxygen-dependent. nih.govcuny.edunih.gov Type I involves the formation of radical cations or neutral radicals from the substrate, while Type II involves the generation of singlet oxygen. nih.govcuny.edunih.gov
Strategic Reduction Reactions (e.g., Birch reduction, lithium/ammonia (B1221849) reductions)
Reduction reactions are fundamental to the synthesis of 19-norsteroids, particularly in the conversion of aromatic precursors. The Birch reduction, which utilizes sodium or lithium in liquid ammonia with an alcohol, is a classic method for converting aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.com This reaction was pivotal in the synthesis of norethisterone from estradiol (B170435). masterorganicchemistry.com
The general conditions for a Birch reduction are:
| Component | Examples | Reference |
|---|---|---|
| Metal | Li, K, Na | harvard.edu |
| Solvent | Liquid ammonia (NH3) | masterorganicchemistry.com |
| Co-solvents | Diethyl ether, THF | harvard.edu |
| Proton Source | t-BuOH, EtOH, MeOH | harvard.edu |
A modified Birch reduction is also used in the synthesis of 17α-methyl-19-nortestosterone from the methyl ether of 17α-methylestradiol. unam.mx
Lithium-mediated reduction in ammonia is a related process. In the context of nitrogen reduction to ammonia, it involves the electrochemical deposition of lithium, which then reacts with nitrogen to form lithium nitride. This is subsequently protonated to produce ammonia. drexel.edunih.govdtu.dk This system highlights the reactive nature of lithium in ammonia, which is harnessed in steroid synthesis for powerful reductions. drexel.edunih.govdtu.dk
Ethynylation and Alkylation Reactions
The introduction of the ethynyl (B1212043) group at the C-17 position is a cornerstone in the synthesis of 19-norpregn-20-yne derivatives. This transformation typically involves the nucleophilic addition of an acetylide anion to a 17-keto steroid precursor. google.com Concurrently, alkylation reactions are employed to introduce other carbon-based substituents on the steroid framework.
Ethynylation of 17-Keto Steroids:
Commonly used reagents for this transformation include alkali metal acetylides. For instance, monolithium acetylide, often complexed with ethylenediamine (B42938) to improve stability and solubility, is a frequent choice. google.com This reagent can be generated in situ from acetylene (B1199291) and an organolithium compound like n-butyllithium (nBuLi) at low temperatures. google.com Another approach involves using lithium (trimethylsilyl)acetylide, followed by a desilylation step. google.com For substrates with acid-sensitive groups, dipotassium (B57713) acetylide can be advantageous as it can be used without needing to protect Δ⁴-3-keto systems. google.com However, its effectiveness can be limited with sterically hindered ketones, such as those with substitution at the C-16 position. google.comgoogle.com
| Reagent | Typical Conditions | Key Considerations | Reference |
|---|---|---|---|
| Monolithium acetylide-ethylenediamine complex | Commercially available; used in an appropriate solvent like THF. | Reduced reactivity compared to uncomplexed acetylide; may give low yields with sterically hindered ketones. | google.com |
| Lithium acetylide (from acetylene and nBuLi) | Generated in situ at low temperatures (e.g., -70°C) in a solvent like THF. | Highly reactive; requires careful temperature control to avoid disproportionation. Effective for hindered systems when used in excess. | google.com |
| Dipotassium acetylide | Can be used with unprotected Δ⁴-3-keto steroids. | Not suitable for sterically hindered 17-keto steroids (e.g., 16-methylene substituted). | google.com |
| Lithium (trimethylsilyl)acetylide | Reaction with 17-keto steroid followed by desilylation (e.g., with TBAF). | Offers a two-step approach that can be efficient for less hindered systems. | google.com |
Alkylation Reactions:
Alkylation reactions are fundamental to modifying the steroid nucleus and are often mediated by transition metals or organocatalysis. nih.gov These reactions can form challenging C-C bonds, including the installation of all-carbon quaternary stereocenters. nih.gov For instance, in the synthesis of some steroid analogs, organolithium species can be alkylated to establish a specific configuration at a stereocenter. nih.gov 17α-Alkylation is a common modification that can significantly influence the biological properties of the resulting steroid. utsouthwestern.edu
Olefination and Dienyl Formation
The introduction of unsaturation, such as the C-6 double bond in the target molecule or a conjugated diene system, is achieved through olefination and elimination reactions. These reactions are critical for building the final carbon skeleton and influencing the molecule's three-dimensional shape.
Olefination Reactions:
Modern olefination methods, such as the modified Julia or Peterson olefination, provide powerful tools for constructing carbon-carbon double bonds in complex molecules like steroids. nih.govyoutube.com The Julia olefination and its variants involve the reaction of a sulfone anion with an aldehyde or ketone. nih.gov This method has been successfully applied to the synthesis of steroids with functionalized side chains, even with sterically demanding reaction partners. nih.gov The Peterson olefination utilizes α-silyl carbanions, which react with carbonyls to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the desired alkene, with the choice of conditions often controlling the stereochemistry of the product. youtube.com Other methods for terminal olefin synthesis include the Tebbe and Wittig reactions. organic-chemistry.org
| Reaction | Description | Key Features | Reference |
|---|---|---|---|
| Modified Julia Olefination | Reaction of a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone anion with an aldehyde or ketone. | Effective for coupling sterically hindered fragments. The BT-sulfonyl donor can be superior for certain steroidal substrates. | nih.gov |
| Peterson Olefination | Reaction of an α-silyl carbanion with a carbonyl, followed by elimination. | Product stereochemistry (E/Z) can be controlled by the choice of acidic or basic elimination conditions. | youtube.com |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. | A classic and widely used method for forming C=C bonds. | nih.gov |
| Tebbe Olefination | Uses the Tebbe reagent for the methylenation of ketones and esters. | Particularly useful for converting esters and other carbonyls into vinyl ethers or alkenes. | organic-chemistry.org |
Dienyl Formation:
The formation of a dienyl system, such as a Δ⁴,⁶-diene, in the 19-norpregnane scaffold can be accomplished through several routes. One common strategy involves the dehydration of a 6-hydroxy intermediate, which itself can be formed from a 5,6-epoxide. Another approach is the enolization of a 3-keto-Δ⁴-steroid to form a 3,5-diene enol ether, which can then be manipulated to introduce the 6,7-double bond. google.com The formation of a 9β-methyl-19-norpregn-5(10)-ene has also been reported, demonstrating methods for creating unsaturation involving the C-5 position. rsc.org
Derivatization for Synthetic Pathway Intermediates (e.g., acetylation, methylation, acetal (B89532) protection)
In a multi-step synthesis of a complex molecule like 19-Norpregn-6-en-20-yne-5,17-diol, it is often necessary to temporarily modify or "protect" certain functional groups to prevent them from reacting under specific conditions. theses.cz This process, known as derivatization, is a critical strategic element. theses.czresearchgate.net Common derivatization techniques include acetylation of hydroxyl groups, methylation, and the formation of acetals from carbonyl groups. theses.cznih.gov
Acetylation: This is a common method to protect hydroxyl groups. By converting a hydroxyl group (-OH) to an acetate (B1210297) ester (-OAc), its nucleophilicity is masked, preventing it from interfering with subsequent reactions. nih.gov For example, the 5-hydroxyl group of a synthetic intermediate could be acetylated before performing the ethynylation at C-17. The acetate group can typically be removed later under basic hydrolysis conditions to restore the hydroxyl group. nih.gov
Methylation: Methylation involves the addition of a methyl group, often to a hydroxyl or acidic moiety. theses.cznih.gov In the context of synthetic intermediates, it can serve as a protecting group for alcohols (forming a methyl ether) or be used to modify the properties of other functional groups. nih.gov Reagents like methyl iodide or dimethyl sulfate (B86663) are classic methylating agents. nih.gov
Acetal Protection: Aldehyde and ketone functional groups are often protected as acetals (or ketals) to prevent their reaction with nucleophiles or reducing agents. total-synthesis.comlibretexts.orgpearson.com For instance, a 3-keto group in a steroid precursor might be converted to a cyclic acetal using ethylene (B1197577) glycol and an acid catalyst. total-synthesis.com This acetal is stable under strongly basic and nucleophilic conditions, such as those used in Grignard or organolithium reactions (like ethynylation). libretexts.orglibretexts.org The original carbonyl group can be readily regenerated by treatment with aqueous acid. libretexts.orgkhanacademy.org
| Derivatization | Functional Group Targeted | Purpose | Typical Reagents | Reference |
|---|---|---|---|---|
| Acetylation | Hydroxyl (-OH) | Protection against oxidation or reaction with bases/nucleophiles. | Acetic anhydride, Acetyl chloride | nih.gov |
| Methylation | Hydroxyl (-OH), Acidic protons | Protection of alcohols as methyl ethers; modification of reactivity. | Methyl iodide (MeI), Dimethyl sulfate (DMS) | theses.cznih.gov |
| Acetal/Ketal Formation | Ketone (C=O), Aldehyde (CHO) | Protection against nucleophiles (e.g., organometallics) and hydrides. | Ethylene glycol, cat. acid (e.g., TsOH) | total-synthesis.comlibretexts.org |
Chemical Modifications and Rational Design of 19 Norpregn 6 En 20 Yne 5,17 Diol Analogs
Introduction of Substituents for Structure-Activity Relationship (SAR) Elucidation
The introduction of various substituents at specific positions on the steroid backbone is a fundamental strategy for probing the interactions between the molecule and its biological targets.
The addition of a methyl group at the 7α-position of 19-nortestosterone derivatives has been shown to significantly enhance androgenic potency. researchgate.netbioscientifica.com This modification prevents the 5α-reduction of the steroid in tissues like the prostate, which can alter the activity profile of the compound. bioscientifica.com For instance, 7α-methyl-19-nortestosterone (MENT) is a potent androgen that is not converted to its 5α-reduced form. bioscientifica.com This structural change also influences binding to the androgen receptor. researchgate.netbioscientifica.com While direct studies on 19-norpregn-6-en-20-yne-5,17-diol are limited, the principles from related 19-nor steroids suggest that a 7α-methyl group would likely increase its androgenic and anabolic actions. bioscientifica.com Another compound, 7α,17α-dimethyl-19-nortestosterone (mibolerone), demonstrates how modifications at both C-7 and C-17 can induce specific conformational changes in steroid receptors. nih.gov
Table 1: Effect of 7α-Methyl Substitution on 19-Nortestosterone Derivatives
| Compound | Key Modification | Reported Effect | Reference(s) |
| 7α-methyl-19-nortestosterone (MENT) | 7α-methyl group | Enhanced androgenic activity; prevents 5α-reduction. | researchgate.netbioscientifica.com |
| 7α-methyl-19-norandrostenedione | 7α-methyl group | Acts as a prohormone to the potent androgen trestolone (B1663297) (MENT). | wikipedia.org |
| 7α,17α-dimethyl-19-nortestosterone (Mibolerone) | 7α-methyl and 17α-methyl groups | Induces distinct conformational changes in the progesterone (B1679170) receptor. | nih.gov |
The structure of rings A and B, particularly the position of double bonds, is critical for receptor binding and biological activity. The Δ6 double bond in the parent compound is a key feature. Isomerization of this double bond to other positions, such as Δ4 or Δ5(10), would create well-known classes of progestins and androgens, exemplified by norethindrone (B1679910) (a Δ4-3-one) and norethynodrel (B126153) (a Δ5(10)-3-one). The synthesis of such isomers often starts from common precursors like estrone (B1671321). acs.orgnih.gov
Aromatization of Ring A is another significant transformation. While 19-norandrogens can be substrates for the aromatase enzyme, leading to estrogenic products, this conversion is often inefficient. nih.gov For example, the conversion of 19-nortestosterone to estradiol (B170435) by human aromatase is slow. nih.gov The presence of substituents can further hinder this process; a 7α-methyl group, as seen in MENT, does not prevent aromatization to 7α-methyl-estradiol. bioscientifica.comnih.gov However, an 11β-methyl group completely blocks the aromatization of 19-norandrogens. nih.gov The synthesis of A-ring aromatic analogs, such as 17α-(heteroaryl)vinyl estradiols, allows for the exploration of estrogen receptor binding. nih.gov
The 17α-ethynyl group is a classic modification in synthetic steroids that typically imparts oral activity and potent progestational effects. Varying this side chain is a common strategy to modulate activity. The physiological activity of steroids is highly dependent on the structure and size of the C-17 side chain. rug.nl Synthetic methods have been developed to introduce a wide variety of polyfunctional side chains at the C-17 position, often starting from 17-oxosteroids. rug.nl
For example, replacing the ethynyl (B1212043) group with other functionalities, such as heteroaryl vinyl groups, has been used to create ligands for the estrogen receptor. nih.gov These studies show that even subtle changes in the side chain can influence the biological response. nih.gov Further modifications can involve altering the length and functionality of the side chain to optimize interactions with target receptors. plos.org
Synthetic Routes to Specific Metabolites and Structurally Related Compounds
The synthesis of metabolites and closely related analogs is crucial for understanding the in vivo activity and for identifying new lead compounds.
Hydroxylation is a major metabolic pathway for steroids. The synthesis of hydroxylated metabolites allows for their definitive identification and biological evaluation. For instance, the 3α- and 3β-hydroxy metabolites of norethindrone, which are structurally related to the target compound (lacking the Δ6 double bond and 5-OH group), have been synthesized in multigram quantities from estr-4-ene-3,17-dione. nih.gov This synthesis provides the fully characterized compounds, which were previously only cited as human metabolites. nih.gov General methods for steroid hydroxylation, such as the 6β-hydroxylation of various anabolic steroids via photo-oxidation of silyl (B83357) dienol ethers, have also been established. nih.gov The synthesis of 19-hydroxylated steroids is another area of interest, often involving multi-step sequences starting from readily available steroid precursors. researchgate.net
Acetylation and methylation of hydroxyl groups are common synthetic transformations used to create prodrugs or to probe the importance of the hydroxyl group for biological activity. Acetylation of the C-17 hydroxyl group is a feature of some potent progestins. nih.gov For instance, the synthesis of 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate (B1210297) demonstrates the use of acetylation in creating new progestogenic agents. nih.gov
Methylation, particularly O-methylation of phenolic hydroxyls in A-ring aromatic steroids, is a key step in many synthetic pathways starting from materials like estrone-3-methyl ether. google.com These methylated intermediates can then be used to construct more complex steroid analogs, including those with modifications at C-7 and in the side chain. google.com
Molecular and Cellular Mechanisms of Action of 19 Norpregn 6 En 20 Yne 5,17 Diol and Its Analogs
Steroid Receptor Binding and Activation Profiles (In Vitro/Pre-clinical)
The interaction of 19-Norpregn-6-en-20-yne-5,17-diol with various steroid hormone receptors determines its potential endocrine effects. The affinity and subsequent activation or inhibition of these receptors are key to its function.
Estrogen Receptor-Beta (ERβ) Binding Selectivity
Information regarding the specific binding selectivity of this compound for Estrogen Receptor-Beta (ERβ) is not available in the reviewed literature. For many synthetic steroids, binding affinities can differ significantly between ERα and ERβ, leading to receptor-specific biological effects. For instance, the endogenous androgen metabolite 5α-Androstane-3β,17β-diol is recognized as a selective ligand for ERβ. nih.gov Without direct comparative binding studies for this compound, its preference for ERβ over ERα remains uncharacterized.
Progesterone (B1679170) Receptor (PR) Affinity, Agonism, and Antagonism
The class of 19-norprogestins is well-known for potent interactions with the progesterone receptor (PR). 19-Norprogesterone (B1209251), a foundational compound in this class, is a potent progestogen with significantly higher activity than progesterone itself. wikipedia.org The introduction of a 17α-ethynyl group, as seen in norethindrone (B1679910) (17α-ethynyl-19-nortestosterone), is a key structural feature for oral activity and potent progestogenic effects. wikipedia.org
However, other modifications can modulate this activity. For example, the addition of a 17α-hydroxyl group to 19-norprogesterone has been shown to dramatically decrease both its binding affinity for the PR and its progestational activity. nih.gov Conversely, several 19-nortestosterone derivatives have been found to bind effectively to the uterine progesterone receptor, acting as either competitive antagonists or mixed agonists/antagonests. nih.gov Specifically, norethindrone and 19-nortestosterone can terminate pregnancy in animal models, demonstrating their functional interaction with the PR in vivo. nih.gov Given that this compound shares the 19-nor and 17α-ethynyl-17-ol structure, it is highly likely to bind to the progesterone receptor, though its precise activity profile as an agonist or antagonist is undetermined.
Table 1: Progesterone Receptor Interaction of Related 19-Nor Steroids
| Compound | Receptor Interaction | Observed Activity |
|---|---|---|
| 19-Norprogesterone | High affinity for PR | Potent progestogen wikipedia.org |
| 17α-hydroxy-19-norprogesterone | Dramatically decreased affinity for PR | Decreased progestational activity nih.gov |
| Norethindrone | Binds to PR | Mixed agonist/antagonist nih.gov |
Enzyme Modulation and Inhibition Studies (In Vitro/Cellular)
Beyond direct receptor binding, steroids can modulate cellular signaling by interacting with key enzymes involved in hormone metabolism.
Aromatase Enzyme Interactions (e.g., substrate potential, inhibition mechanisms)
Aromatase (CYP19A1) is the enzyme responsible for converting androgens into estrogens. Compounds that inhibit this enzyme are crucial in treating estrogen-dependent diseases. The planarity of the steroid's A-ring is a known requirement for interaction with the aromatase enzyme. nih.gov Structural features like double bonds in the A or B rings can influence this planarity. nih.gov
While this compound is a C21 pregnane (B1235032) derivative and not a direct C19 androstane (B1237026) substrate for aromatase, its structure could potentially allow it to act as an inhibitor. Synthetic steroids can bind to the active site of aromatase without being converted, thereby blocking the aromatization of endogenous androgens. Studies on various androstene derivatives have shown that modifications across the steroid nucleus can result in potent aromatase inhibitory activity. nih.gov The potential for this compound to act as an aromatase inhibitor has not been reported and would require specific enzymatic assays to confirm.
Other Steroidogenic Enzyme Modulation (e.g., 5α-reductase)
While the primary mechanisms of action of 19-norpregnane derivatives often revolve around their interaction with steroid hormone receptors, their influence on steroidogenic enzymes like 5α-reductase is an area of ongoing investigation. 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Modulation of this enzyme can therefore significantly impact the androgenic profile of a compound.
For some 19-norprogesterone derivatives, the modifications that enhance progestogenic activity can also influence their interaction with androgen-metabolizing enzymes. For instance, the introduction of certain chemical groups may alter the molecule's shape and electronic properties, thereby affecting its ability to bind to the active site of 5α-reductase. However, specific data on the direct modulatory effect of this compound on 5α-reductase is not extensively detailed in the public literature. The focus has largely been on the receptor-level interactions of this class of compounds.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
The development and understanding of 19-norpregnane derivatives are heavily reliant on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These methodologies are crucial for identifying the chemical features that govern the biological activity of these steroids.
Elucidation of Key Structural Features for Receptor Binding and Efficacy
SAR studies have been instrumental in defining the structural requirements for the potent activity of 19-norpregnane progestins. The removal of the C19-methyl group from the parent progesterone structure, a defining feature of 19-norpregnanes, often leads to enhanced progestational activity. researchgate.net
Key structural modifications that significantly influence receptor binding and efficacy include:
17α-substituents: The presence of a 17α-hydroxyl group can dramatically decrease both affinity and activity. nih.gov However, the addition of an ethynyl (B1212043) group at the 17α-position is a common feature in many potent synthetic progestins, contributing to increased stability and oral bioavailability. unicamp.br
Modifications at C6: The introduction of a double bond at the C6 position can influence the conformation of the steroid nucleus and its interaction with the receptor. nih.gov
Esterification of the 17α-hydroxyl group: Protecting the 17α-hydroxyl group with an acetate (B1210297) group can restore and even enhance the progestin's affinity and activity. nih.gov This highlights the importance of this position for receptor interaction.
A comparative analysis of different 19-norprogesterone derivatives reveals a clear correlation between specific structural alterations and their resulting biological activity. For example, while 17α-hydroxylated-19-nor-progesterone shows a significant drop in affinity and activity, the subsequent addition of a methyl group and a double bond at C6, followed by acetylation of the 17α-hydroxyl, leads to a potent progestin. nih.gov
Interactive Table: Structure-Activity Relationship of 19-Norprogesterone Derivatives
| Compound | Key Structural Modifications | Receptor Affinity | Biological Activity |
| 19-nor-progesterone (19NP) | Removal of C19-methyl group | High | Potent Progestagen |
| 17α-hydroxylated-19-nor-progesterone (17OH-19NP) | Addition of 17α-hydroxyl group to 19NP | Dramatically Decreased | Dramatically Decreased |
| Nomegestrol (B1679828) (NOM) | Addition of a methyl group and a C6 double bond to 17OH-19NP | Low | Negligible |
| Nomegestrol Acetate | Acetylation of the 17α-hydroxyl group of NOM | High | Potent Progestin |
Computational Modeling and Molecular Docking in Receptor-Ligand Complexes
Computational approaches, including molecular docking and QSAR, are powerful tools for investigating the interactions between 19-norpregnane derivatives and their target receptors at a molecular level. nih.gov These methods provide insights into the binding modes and help predict the biological activity of novel compounds. nih.govnih.gov
Molecular docking simulations can predict the preferred orientation of a ligand within the receptor's binding pocket, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov For steroid receptors, which are multi-domain proteins, understanding the interaction with both the ligand-binding domain (LBD) and the DNA-binding domain (DBD) is crucial. nih.gov The LBD typically consists of a three-layered helical sandwich structure that accommodates the steroidal ligand. nih.gov
QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. uni-ruse.bg For 19-nor-testosterone steroids, QSAR analyses have shown that electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), total dipole moment, and the net charge of specific carbon atoms, are key determinants of their interaction with the androgen receptor. nih.gov These studies can help in the design of new derivatives with improved activity and specificity. nih.gov
Interactive Table: Key Descriptors in QSAR Models for Steroid Receptor Ligands
| QSAR Model Focus | Key Molecular Descriptors | Predicted Influence on Binding/Activity |
| Anabolic-Androgenic Steroids | Energy difference between LUMO and HOMO, total dipole moment, chemical potential, net charge of specific carbon atoms. nih.gov | Correlates with key interactions at the anabolic-androgenic receptor binding site. nih.gov |
| Progesterone Receptor Binders | Effective molecular diameter, volume polarizability. uni-ruse.bg | Strong binding potential is associated with spatial characteristics, while moderate effect is linked to electrostatic interactions. uni-ruse.bg |
Metabolic Pathways and Biotransformation Studies Focus on in Vitro and Animal Models
Characterization of Metabolites Generated Through Biotransformation
The biotransformation of 19-norpregnane progestins results in a variety of metabolites, which can be broadly categorized into Phase I and Phase II products.
Identification of Phase I Metabolites (e.g., hydroxylation, reduction products)
Phase I metabolism of 19-norpregnane progestins primarily involves the reduction of the A-ring and hydroxylation at various positions. The reduction of the α,β-unsaturated ketone in the A-ring is a major metabolic pathway for compounds like norethisterone and levonorgestrel (B1675169). nih.gov This process is catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, leading to the formation of dihydro- and tetrahydro- derivatives. drugbank.comwikipedia.org
For instance, norethisterone is extensively metabolized to 5α-dihydronorethisterone and various isomers of 3,5-tetrahydronorethisterone. wikipedia.org Similarly, norgestrel (B7790687) is metabolized to 3α-hydroxy-5βH-tetrahydronorgestrel as a primary metabolite in human endometrial and myometrial tissues. oup.com In the case of norethisterone, the major metabolite found in the uterus and vagina of rats was 3α-OH,5α-H-norethisterone. nih.gov
Hydroxylation is another key Phase I metabolic route. Levonorgestrel, for example, undergoes hydroxylation at the C2 and C16 positions. nih.gov While less predominant than A-ring reduction, hydroxylation contributes to the diversity of metabolites formed.
Below is a table summarizing the key Phase I metabolites of representative 19-norpregnane progestins.
| Parent Compound | Metabolite | Metabolic Reaction |
| Norethisterone | 5α-dihydronorethisterone | A-ring reduction |
| Norethisterone | 3,5-tetrahydronorethisterone isomers | A-ring reduction |
| Norethisterone | 3α-OH,5α-H-norethisterone | A-ring reduction and hydroxylation |
| Norgestrel | 3α-hydroxy-5βH-tetrahydronorgestrel | A-ring reduction and hydroxylation |
| Levonorgestrel | 2-hydroxy-levonorgestrel | Hydroxylation |
| Levonorgestrel | 16-hydroxy-levonorgestrel | Hydroxylation |
Analysis of Phase II Metabolites (e.g., conjugation products like sulfates)
Following Phase I reactions, the resulting metabolites, as well as the parent compound to a lesser extent, undergo Phase II conjugation. This process increases their water solubility, facilitating their excretion. The most common conjugation reactions for 19-norpregnane progestins are sulfation and glucuronidation. frontiersin.org
The metabolites of both levonorgestrel and norethisterone are found to circulate predominantly as sulfate (B86663) conjugates. nih.gov However, in urine, the profile differs, with levonorgestrel metabolites being primarily in the glucuronide form, while norethisterone metabolites are present in roughly equal amounts as sulfates and glucuronides. nih.gov For norgestrel, urinary metabolites are also found as both glucuronide and sulfate conjugates. nih.gov Etonogestrel (B1671717) and its metabolites also undergo sulfate and glucuronide conjugation. drugbank.com
The following table outlines the Phase II metabolites of some common 19-norpregnane progestins.
| Parent Compound/Metabolite | Conjugate | Type of Conjugation |
| Levonorgestrel metabolites | Sulfate conjugates | Sulfation |
| Levonorgestrel metabolites | Glucuronide conjugates | Glucuronidation |
| Norethisterone metabolites | Sulfate conjugates | Sulfation |
| Norethisterone metabolites | Glucuronide conjugates | Glucuronidation |
| Norgestrel metabolites | Sulfate conjugates | Sulfation |
| Norgestrel metabolites | Glucuronide conjugates | Glucuronidation |
| Etonogestrel and its metabolites | Sulfate conjugates | Sulfation |
| Etonogestrel and its metabolites | Glucuronide conjugates | Glucuronidation |
Enzymatic Systems Involved in Biotransformation Processes
The metabolism of 19-norpregnane steroids is orchestrated by a variety of enzymatic systems, with Cytochrome P450 enzymes, UGTs, and SULTs playing pivotal roles.
Role of Cytochrome P450 Enzymes (CYPs) in Steroid Metabolism
Cytochrome P450 enzymes are a large family of enzymes responsible for the oxidative metabolism of a wide range of substances, including steroids. mdpi.com In the context of 19-norpregnane progestins, CYP3A4 is a key enzyme involved in their metabolism. wikipedia.orgnih.gov For instance, etonogestrel undergoes extensive metabolism in the liver by CYP3A4. nih.govwikipedia.org Similarly, CYP3A4 is involved in the hydroxylation of norethisterone. wikipedia.org In vitro studies have shown that CYP3A4 is the primary P450 isoform that catalyzes the metabolism of levonorgestrel. fda.gov
Contributions of UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)
UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the primary enzyme families responsible for the Phase II conjugation of 19-norpregnane steroids and their metabolites. frontiersin.org These enzymes transfer a glucuronic acid or a sulfonate group, respectively, to the steroid molecule, rendering it more hydrophilic and readily excretable. frontiersin.org Genetic variations in UGTs and SULTs can influence the rate of steroid metabolism and have been implicated in inter-individual differences in response to hormone-based therapies. frontiersin.org The metabolites of norethisterone and levonorgestrel are extensively conjugated by these enzymes, forming the circulating sulfate and excreted glucuronide forms. nih.gov
Impact of Metabolites on Molecular Activity and Receptor Interactions (e.g., active metabolites, altered binding profiles)
The biotransformation of 19-norpregnane progestins can significantly alter their biological activity and receptor binding profiles. While Phase II conjugation generally leads to inactive metabolites, Phase I metabolism can produce metabolites with altered or even different hormonal activities compared to the parent compound.
A notable example is the A-ring reduction of certain 19-norprogestins, which can lead to a loss of progestational activity and the acquisition of estrogenic properties. oup.com The tetrahydro-reduced metabolites of norethisterone, for instance, lose their progestational activity but gain significant binding affinity for the estrogen receptor (ER), exhibiting estrogenic effects in vivo. oup.com Specifically, the 3β,5α-tetrahydro derivative of norethisterone has been identified as an ERα selective agonist. oup.comnih.gov This metabolite is responsible for some of the estrogenic effects observed with norethisterone administration. nih.gov
The table below summarizes the altered activity of some 19-norpregnane progestin metabolites.
| Parent Compound | Metabolite | Altered Activity/Receptor Interaction |
| Norethisterone | 3β,5α-tetrahydro-norethisterone | Loss of progestational activity, gain of estrogenic activity (ERα agonist) oup.comnih.gov |
| Norethisterone | 5α-dihydronorethisterone | Retains some biological activity drugbank.com |
| Norethisterone | 5β-reduced metabolites | Inactive drugbank.com |
Advanced Analytical Characterization Techniques in Academic Research
Spectroscopic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 19-Norpregn-6-en-20-yne-5,17-diol, ¹H NMR would reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR would provide information on the carbon skeleton of the molecule.
Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structural puzzle. These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the NMR spectra.
As of the latest literature review, specific ¹H and ¹³C NMR spectral data for this compound are not extensively reported in publicly accessible academic journals. The characterization of related 19-norpregnane derivatives, however, demonstrates the power of NMR in confirming stereochemistry and substitution patterns, which would be equally applicable to this specific isomer.
High-Resolution Mass Spectrometry (HR-MS) and LC-MS/MS for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₀H₂₈O₂), HR-MS would confirm its molecular weight and formula by providing a highly accurate mass measurement.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbon-carbon triple bond of the ethynyl (B1212043) group (-C≡CH), and the carbon-carbon double bond within the steroid's B-ring (-C=C-).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The double bond at the 6-position in the steroidal nucleus of this compound would result in a characteristic UV absorption maximum. The position and intensity of this absorption can be influenced by the surrounding chemical environment.
Detailed experimental IR and UV-Vis spectral data for this specific compound are not widely published in academic literature.
Chromatographic Techniques for Purification and Quantitative Analysis in Research
Chromatographic methods are essential for the separation, purification, and quantitative analysis of synthetic steroids from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. In a research setting, HPLC would be utilized for:
Purification: Isolating the target compound from starting materials, byproducts, and other impurities following its synthesis.
Quantitative Analysis: Determining the concentration of the compound in various samples with high precision and accuracy.
The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation. While specific HPLC methods for this compound are not detailed in the literature, methods developed for similar synthetic progestins would serve as a starting point for method development.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, derivatization of the hydroxyl groups (e.g., silylation) would likely be necessary to increase its volatility and thermal stability for GC analysis. GC, often coupled with mass spectrometry (GC-MS), can provide both qualitative and quantitative information. Similar to other analytical techniques, specific GC methods for this compound are not extensively documented in academic research.
X-ray Crystallography for Three-Dimensional Structure and Conformation Analysis
While a specific, publicly documented single-crystal X-ray diffraction analysis for this compound was not identified in a review of academic and patent literature, the utility of this technique is well-established for closely related 19-norpregnane derivatives. The formation of crystals, a prerequisite for X-ray analysis, has been noted for analogous compounds. For instance, a related derivative, 17α-acetoxy 6,21-dimethyl 3,20-dioxo 19-norpregna-4,6-diène, has been successfully crystallized from methanol, indicating its suitability for crystallographic studies. google.com
To illustrate the depth of information obtainable from this technique, research on norethisterone enanthate, a derivative of the closely related compound norethindrone (B1679910), provides a clear example of how X-ray diffraction is applied to this class of steroids. Although a full crystal structure analysis is not available, X-ray powder diffraction (PXRD) data has been reported, which is crucial for identifying crystalline phases and determining unit-cell parameters. cambridge.org
A 2021 study reported the PXRD data for norethisterone enanthate, confirming its crystalline nature and providing the basis for structural evaluation. cambridge.org The unit-cell parameters from this study, determined from powder diffraction data, are detailed below. For comparison, the previously deposited single-crystal data from 2015 is also included. cambridge.org Such data is foundational for the complete three-dimensional structural solution.
| Parameter | PXRD Data (298 K) | Single-Crystal Data (110 K) |
|---|---|---|
| Formula | C₂₇H₃₈O₃ | C₂₇H₃₈O₃ |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 6.191(4) | 6.09236(14) |
| b (Å) | 12.711(3) | 12.7347(3) |
| c (Å) | 31.396(2) | 30.1234(8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2471.16 | 2337.10(10) |
| Z | 4 | 4 |
| Calculated Density (g cm⁻³) | 1.104 | 1.167 |
The differences in unit-cell parameters between the two datasets are attributed to the different temperatures at which the data were collected. cambridge.org This kind of detailed structural data, once obtained for this compound, would allow for an unambiguous assignment of the stereochemistry at its chiral centers and define the conformation of the A, B, C, and D rings of the steroid nucleus. It would also precisely describe the orientation of the hydroxyl groups at C5 and C17 and the ethynyl group at C17, which are critical for the molecule's interaction with biological targets.
Furthermore, techniques such as X-ray Powder Diffraction (XRPD) are frequently employed in pharmaceutical sciences to study the crystalline properties of related compounds like norethindrone acetate (B1210297). researchgate.netnih.gov These studies focus on identifying different crystalline forms (polymorphs), which can have significant impacts on the physical properties of the compound.
In the absence of a definitive crystal structure for this compound, researchers must rely on other advanced analytical methods, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, to infer its three-dimensional structure and conformational dynamics in solution.
Potential Applications and Future Directions in Chemical Biology Research
Development of Chemical Probes for Steroid Hormone Receptor Research
The core structure of 19-Norpregn-6-en-20-yne-5,17-diol, being a 19-norprogestin derivative, makes it a candidate for interaction with steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), and androgen receptor (AR). Synthetic progestins are known to exhibit a range of affinities and activities at these receptors. The development of novel 19-norprogesterone (B1209251) derivatives is an active area of research aimed at achieving greater receptor specificity and desired pharmacological profiles. nih.govnih.gov
Should this compound be synthesized, it could be functionalized to create chemical probes. By attaching reporter groups such as fluorescent tags or biotin, this molecule could be used to visualize and study the localization, trafficking, and dynamics of steroid hormone receptors within cells. The specificity of its binding would be a critical determinant of its utility as a selective probe.
Design of Selective Enzyme Modulators for Investigational Purposes
Steroid metabolism involves a complex network of enzymes, including various cytochrome P450 enzymes and reductases. Synthetic steroids can act as inhibitors or modulators of these enzymes. For instance, certain C21 steroid derivatives have been investigated as inhibitors of 5α-reductase, an enzyme crucial in androgen metabolism. mdpi.com The introduction of different functional groups can significantly alter the inhibitory potency and selectivity of these compounds. mdpi.com
The Δ⁶-5-hydroxy configuration of this compound presents a unique structural motif that could confer selectivity for specific steroid-metabolizing enzymes. Investigating its interactions with enzymes like aldosterone (B195564) synthase, which is involved in steroid biosynthesis, could reveal novel regulatory mechanisms. wikipedia.org The design of selective modulators is a key strategy in dissecting the roles of individual enzymes in both normal physiology and disease.
Advancements in Synthetic Methodologies for Novel Steroid Scaffolds
The synthesis of a novel steroid like this compound would in itself be a significant advancement in synthetic organic chemistry. While numerous methods exist for the synthesis of 19-norsteroids, the specific introduction of a Δ⁶ double bond in conjunction with a 5-hydroxyl group presents a synthetic challenge. nih.gov
Existing methods for the functionalization of the steroid B-ring often involve allylic oxidation of Δ⁵-steroids, which typically yields enones. nih.govnih.goviomcworld.com The development of a stereoselective synthesis to produce the desired 6-en-5-ol arrangement would be a valuable addition to the synthetic chemist's toolbox. Photochemical methods and transition metal catalysis are emerging as powerful tools for creating complex steroid architectures and could potentially be applied to the synthesis of this and related novel scaffolds. nih.govrsc.org
Theoretical Frameworks and Computational Chemistry in Steroid-Receptor Interactions
In the absence of experimental data, computational chemistry and theoretical frameworks provide the only means to hypothesize the behavior of this compound. Molecular docking studies could predict the binding affinity and orientation of this compound within the ligand-binding domains of various steroid receptors. nih.gov
By comparing the predicted interactions of this hypothetical molecule with those of known ligands, researchers could generate hypotheses about its potential as an agonist, antagonist, or selective receptor modulator. Quantitative Structure-Activity Relationship (QSAR) studies on a series of related 19-norprogestins could also help to predict the biological activity of this compound based on its unique structural features. Such computational approaches are invaluable for prioritizing synthetic targets and designing focused experimental studies.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 19-Norpregn-6-en-20-yne-5,17-diol, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?
- Methodological Answer: Synthesis typically involves stereoselective modifications of steroidal precursors. For example, hydroxylation at C5 and alkyne introduction at C20 require palladium-catalyzed cross-coupling or Grignard reactions. Yield optimization involves testing inert atmospheres (argon/nitrogen) and temperature gradients (50–80°C) to minimize side products. Purity is assessed via HPLC with UV detection (λ = 240 nm) .
Q. Which analytical techniques are prioritized for structural characterization, and how are spectral ambiguities resolved?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular mass (±0.001 Da), while ¹H/¹³C NMR deciphers stereochemistry. For instance, the C6 double bond (δ 5.3–5.5 ppm in ¹H NMR) and C20 alkyne (δ 70–90 ppm in ¹³C NMR) are key markers. Discrepancies in NOESY/ROESY data are resolved by comparing coupling constants with density functional theory (DFT) simulations .
Q. What in vitro metabolic pathways have been identified, and which cytochrome P450 isoforms are implicated in its biotransformation?
- Methodological Answer: Liver microsome assays (human/rat) identify primary metabolites via LC-MS/MS. Phase I metabolism typically involves CYP3A4-mediated oxidation at C17, forming 17-keto derivatives. Phase II conjugation (glucuronidation) is quantified using UDP-glucuronosyltransferase inhibitors. Enzyme kinetics (Km, Vmax) are calculated using Michaelis-Menten plots .
Advanced Research Questions
Q. How can contradictory findings about its androgen receptor (AR) binding affinity across cell-based assays be systematically addressed?
- Methodological Answer: Discrepancies arise from variations in AR reporter assays (e.g., CHO vs. HEK293 cells). Standardization includes:
- Normalizing transfection efficiency via co-transfected luciferase controls.
- Validating ligand specificity with AR knockout models or competitive binding assays (IC50 comparisons).
- Cross-referencing with crystallography data to assess steric hindrance from the C20 alkyne .
Q. What experimental designs optimize in vivo detection of active metabolites while distinguishing them from endogenous steroids?
- Methodological Answer: Isotopic labeling (e.g., ¹³C at C17) combined with accelerator mass spectrometry (AMS) enhances metabolite tracking in plasma/tissue. Endogenous interference is minimized via:
- Solid-phase extraction (SPE) with mixed-mode sorbents.
- Parallel reaction monitoring (PRM) on a Q-Exactive HF mass spectrometer.
- Baseline correction using steroid-depleted serum from adrenalectomized models .
Q. Which computational models best predict its interactions with nuclear receptors, and how are these validated experimentally?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding to progesterone receptors (PR). Validation steps include:
- Site-directed mutagenesis of predicted receptor contact points (e.g., Leu715 in PR).
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
- Transcriptional activation assays using PR-responsive element (PRE)-luciferase reporters .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
